(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Overview
Description
“(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride” is a chemical compound with the molecular formula C7H14N2.2ClH . It is also known as 3-Methyl-3,8-diazabicyclo [3.2.1]octane dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds, such as (1S,5S)-6-Oxa-3,8-diazabicyclo [3.2.1]octanes, has been achieved through a polymer-supported stereoselective process involving tandem iminium ion cyclization/nucleophilic addition reactions . Another approach involves a gold-catalysed cascade reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-4-6-2-3-7(5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 199.12 .Scientific Research Applications
Chemical Synthesis and Catalysis 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been employed in various chemical synthesis processes. For instance, it acts as an effective reagent for the chlorination of 3-arylsydnones, converting them into their 4-chloro derivatives (Salmanpoor et al., 2008). DABCO also serves as a catalyst in organic synthesis, offering advantages like high reactivity, eco-friendliness, and non-toxicity, making it suitable for various organic transformations (Baghernejad, 2010).
Molecular Structure Analysis Research has been conducted to understand the molecular structure of 1,4-diazabicyclo[3.2.1]octane. This includes studies comparing its structure to that of nortropane, involving methods like X-ray structural analysis and vibrational analysis of infrared spectrum (Britvin et al., 2017).
Materials Science and Supramolecular Chemistry In the field of materials science, 1,4-diazabicyclo[2.2.2]octane hydrochloride has exhibited unique properties such as strong negative thermal expansion and relaxor ferroelectricity. This is due to its supramolecular patterns, which include hydrogen-bonded H2O molecules and Cl− anions forming honeycomb sheets, leading to proton disorder and shortening of hydrogen bonds (Szafrański, 2013).
Pharmaceutical and Biological Applications DABCO-based compounds have also found applications in the pharmaceutical industry. For example, it has been used as a catalyst in the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives (Shirini et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(5S)-1,4-diazabicyclo[3.2.1]octane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBNEKSAJTWOFM-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCN[C@@H]1C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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